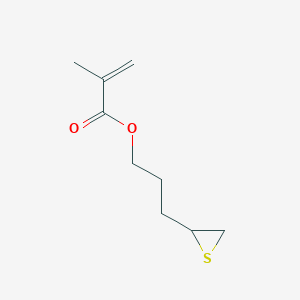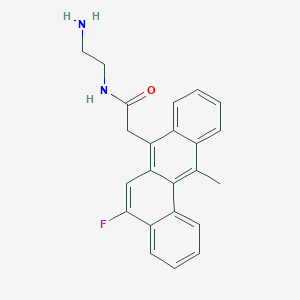
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminoethyl group, a fluorinated tetraphenyl moiety, and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Tetraphenyl Moiety: This step involves the construction of the tetraphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Incorporation of the Aminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorinated tetraphenyl moiety could enhance its binding affinity and specificity, while the aminoethyl group may facilitate its interaction with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-2-(5-fluorophenyl)acetamide: Lacks the tetraphenyl moiety, potentially resulting in different biological activity.
N-(2-Aminoethyl)-2-(12-methyltetraphen-7-YL)acetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and stability.
Uniqueness
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is unique due to the combination of its fluorinated tetraphenyl moiety and aminoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
192510-13-7 |
|---|---|
Fórmula molecular |
C23H21FN2O |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetamide |
InChI |
InChI=1S/C23H21FN2O/c1-14-15-6-2-3-7-16(15)19(13-22(27)26-11-10-25)20-12-21(24)17-8-4-5-9-18(17)23(14)20/h2-9,12H,10-11,13,25H2,1H3,(H,26,27) |
Clave InChI |
YUXRNGKDERGYFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)NCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


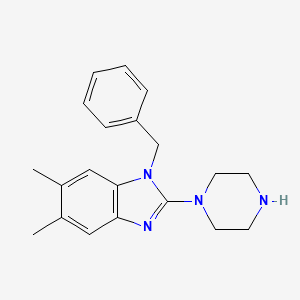

![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
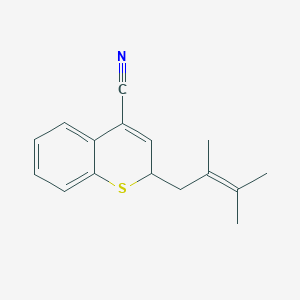
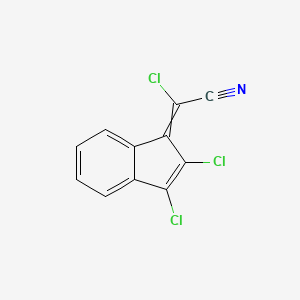
![Benzene, 1,3-bis[(10-bromodecyl)oxy]-](/img/structure/B15164262.png)
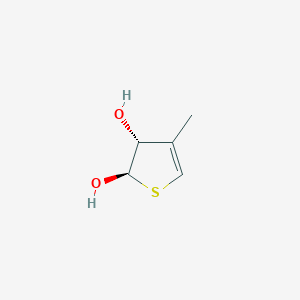
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
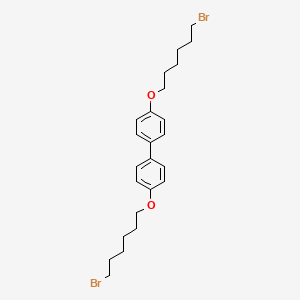
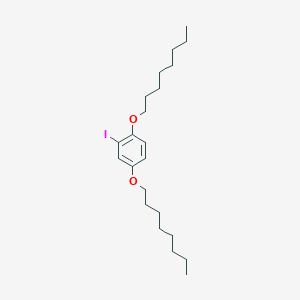
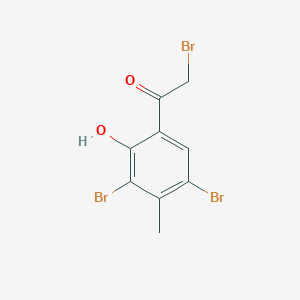
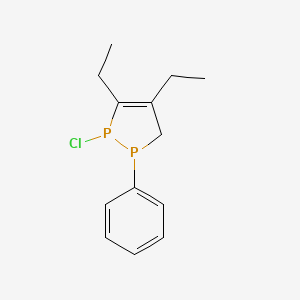
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)
